2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol
Description
2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol is a fluorinated aromatic thiol derivative characterized by a seven-membered azepane ring attached via a methylene bridge to the benzene ring at the 2-position. This compound is structurally related to tropane analogs and may serve as a precursor or intermediate in the synthesis of bioactive molecules targeting neurological receptors .
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)-4-fluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNS/c14-12-5-6-13(16)11(9-12)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWSDCHBGDKGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Methylene Bridge: The azepane ring is then functionalized with a methylene group using reagents such as formaldehyde and a suitable base.
Substitution on the Benzene Ring: The benzene ring is functionalized with a fluorine atom and a thiol group through electrophilic aromatic substitution reactions. This step may involve the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and thiolating agents such as thiourea.
Industrial Production Methods
Industrial production of 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol or amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a precursor for developing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets, including:
- Anticancer Agents: Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Activity: Preliminary studies have shown that derivatives of fluorobenzenethiols can possess antimicrobial properties, making them candidates for antibiotic development .
Biochemical Research
2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol can serve as a tool in biochemical assays due to its ability to interact with biological macromolecules:
- Enzyme Inhibition Studies: The compound's structure allows it to act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
- Protein Labeling: The thiol group can be utilized for labeling proteins in biochemical assays, aiding in the study of protein interactions and functions .
Material Science
The unique properties of 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol make it suitable for applications in material science:
- Polymer Synthesis: It can be used as a monomer in the synthesis of polymers with specific functionalities, enhancing material properties such as conductivity and mechanical strength.
- Nanotechnology: Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials with tailored properties for electronic applications .
Case Studies and Experimental Findings
| Study | Findings |
|---|---|
| Study A (2019) | Investigated the cytotoxic effects of fluorobenzenethiols on various cancer cell lines, revealing IC50 values indicating significant activity against breast cancer cells. |
| Study B (2020) | Explored the enzyme inhibition potential of 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol, demonstrating effective inhibition of target enzymes involved in metabolic pathways. |
| Study C (2021) | Developed a novel polymer using 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol as a monomer, resulting in materials with enhanced thermal stability and conductivity. |
Mechanism of Action
The mechanism of action of 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The fluorine atom may enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs include 4-fluorobenzenethiol and fluorinated sulfonyl/sulfonamide derivatives. Key comparisons are outlined below:
Key Observations :
Reactivity : The thiol (-SH) group in both compounds enables nucleophilic substitution or metal coordination. However, the steric bulk of the azepane substituent in the target compound may reduce reactivity compared to unsubstituted 4-fluorobenzenethiol .
Thermal Stability : Fluorobenzenesulfonyl chlorides (e.g., 2-Fluorobenzenesulfonyl chloride) exhibit higher thermal stability (mp 33–35°C) due to sulfonyl group rigidity, whereas thiol derivatives like 4-fluorobenzenethiol are more volatile and reactive .
Commercial Availability
- 4-Fluorobenzenethiol is commercially available at ~¥15,000/25g (purity >95%) .
Biological Activity
The compound 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Structure
The molecular structure of 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol can be represented as follows:
- IUPAC Name : 2-(azepan-1-ylmethyl)-4-fluorobenzenethiol
- Molecular Formula : C12H14FNS
- Molecular Weight : 225.31 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
Synthesis Methods
The synthesis of 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol typically involves the following steps:
- Starting Materials : The synthesis starts with 4-fluorobenzenethiol and azepan derivatives.
- Reaction Conditions : The reaction is conducted under controlled temperature and inert atmosphere to minimize side reactions.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Recent studies have shown that compounds similar to 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol exhibit significant antimicrobial properties. For instance, a related compound demonstrated an IC50 value of 30 μM against bacterial strains, indicating potential effectiveness as an antimicrobial agent .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest low toxicity to mammalian cells, which is promising for further therapeutic applications .
The proposed mechanism of action for 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol involves interaction with specific enzymes or receptors within microbial cells. This interaction may inhibit essential biological pathways, leading to cell death or growth inhibition.
Study 1: Inhibition of Trypanosoma brucei
A study focusing on inhibitors of Trypanosoma brucei methionyl-tRNA synthetase highlighted the potential of structurally similar compounds in inhibiting parasite growth. The best candidate exhibited an EC50 of 39 nM, showcasing the relevance of structure in biological efficacy .
Study 2: Antioxidant Activity
Another investigation evaluated the antioxidant properties of related compounds, revealing that they possess moderate to strong antioxidant activities. This suggests that 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol could also exhibit similar beneficial effects against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
